molecular formula C10H8BrNO2 B15065854 Methyl 3-bromoindolizine-1-carboxylate

Methyl 3-bromoindolizine-1-carboxylate

Cat. No.: B15065854
M. Wt: 254.08 g/mol
InChI Key: SYAWACKPRRIIBX-UHFFFAOYSA-N
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Description

Methyl 3-bromoindolizine-1-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system This particular compound is characterized by the presence of a bromine atom at the third position and a methyl ester group at the first position of the indolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromoindolizine-1-carboxylate typically involves the bromination of indolizine derivatives. One common method is the bromination of indolizine-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact of the bromination process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromoindolizine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding indolizine derivative without the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of more complex indolizine derivatives with additional functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are utilized.

Major Products Formed:

    Substitution Reactions: Formation of substituted indolizine derivatives with various functional groups.

    Reduction Reactions: Formation of indolizine-1-carboxylate without the bromine atom.

    Oxidation Reactions: Formation of oxidized indolizine derivatives with additional functional groups.

Scientific Research Applications

Methyl 3-bromoindolizine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives with potential biological activities.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and organic synthesis.

Mechanism of Action

The mechanism of action of methyl 3-bromoindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the indolizine ring system play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

    Methyl indolizine-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-Bromoindolizine: Lacks the methyl ester group, affecting its solubility and chemical properties.

    Indolizine-1-carboxylate: Lacks both the bromine atom and the methyl ester group, leading to distinct chemical behavior and applications.

Uniqueness: Methyl 3-bromoindolizine-1-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 3-bromoindolizine-1-carboxylate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-6-9(11)12-5-3-2-4-8(7)12/h2-6H,1H3

InChI Key

SYAWACKPRRIIBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=C1)Br

Origin of Product

United States

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